4-{[(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
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Overview
Description
4-({5-[(Z)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, a methoxyphenyl group, and a benzoic acid moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 4-({5-[(Z)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID typically involves multiple steps. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid to form an intermediate compound. This intermediate is then reacted with maleic anhydride to yield the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-({5-[(Z)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular pathways involved in cancer progression.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, inhibiting their function and thus preventing bacterial growth. In cancer research, it is believed to interfere with signaling pathways that regulate cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol . Compared to these compounds, 4-({5-[(Z)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity.
Conclusion
4-({5-[(Z)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOIC ACID is a compound of significant interest in various scientific fields
Properties
Molecular Formula |
C18H14N2O5S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C18H14N2O5S/c1-25-14-8-10(2-7-13(14)21)9-15-16(22)20-18(26-15)19-12-5-3-11(4-6-12)17(23)24/h2-9,21H,1H3,(H,23,24)(H,19,20,22)/b15-9- |
InChI Key |
MPSNBSGANLFRLW-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)C(=O)O)S2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)C(=O)O)S2)O |
Origin of Product |
United States |
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